molecular formula C17H14N2O5S2 B2789106 Methyl 4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)benzoate CAS No. 361480-80-0

Methyl 4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2789106
CAS No.: 361480-80-0
M. Wt: 390.43
InChI Key: WDXVILPIZGFEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)benzoate is a synthetic benzothiazole derivative characterized by a methylsulfonyl substituent at the 6-position of the benzothiazole core and a methyl ester-functionalized benzoate group at the 4-position. This compound is structurally designed to leverage the benzothiazole scaffold, which is widely studied for its pharmacological and biochemical properties, including kinase inhibition and interaction with heat shock proteins (Hsp90) .

Properties

IUPAC Name

methyl 4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S2/c1-24-16(21)11-5-3-10(4-6-11)15(20)19-17-18-13-8-7-12(26(2,22)23)9-14(13)25-17/h3-9H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXVILPIZGFEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's structure, synthesis, and biological effects, supported by relevant research findings and case studies.

Compound Structure and Synthesis

This compound features a complex arrangement that includes a methyl ester functional group, a benzoate moiety, and a benzothiazole ring substituted at the 6-position with a methylsulfonyl group. The molecular formula is C17H14N2O5S2C_{17}H_{14}N_{2}O_{5}S^{2}, with a molecular weight of 390.43 g/mol.

The synthesis typically involves several steps:

  • Formation of the Benzothiazole Ring : This can be achieved through the condensation of 2-aminothiophenol with a carboxylic acid derivative.
  • Introduction of the Methylsulfonyl Group : Reacting the benzothiazole derivative with methylsulfonyl chloride in the presence of a base.
  • Formation of the Benzamide : Coupling the benzothiazole derivative with 4-methylbenzoic acid or its derivative using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide) .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activities. For instance, benzothiazole derivatives have been shown to induce apoptosis in cancer cells by activating procaspase-3, leading to caspase-3 activation, which is crucial for programmed cell death . A study identified derivatives with IC50 values as low as 5.2 µM against U937 cancer cell lines, demonstrating their potential as selective anticancer agents .

Antibacterial Activity

The compound also shows antibacterial properties, particularly against Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are critical targets due to their resistance to conventional antibiotics . The benzothiazole moiety is known for its interaction with bacterial enzymes involved in DNA replication, such as gyrase and topoisomerase IV, making it an effective scaffold for developing new antibacterial agents .

Antidiabetic Effects

Additionally, derivatives of benzothiazole, including this compound, have been linked to antidiabetic properties. They may influence glucose metabolism and insulin sensitivity, although specific mechanisms remain under investigation .

Structure-Activity Relationship (SAR)

A significant aspect of understanding the biological activity of this compound is through SAR studies. These studies indicate that modifications in the benzothiazole structure can significantly enhance anticancer activity and selectivity. For example, compounds with electron-withdrawing groups showed increased potency against cancer cell lines compared to those with electron-donating groups .

Comparative Analysis

A comparative analysis of similar compounds highlights their biological activities:

Compound NameStructural FeaturesBiological Activity
Methyl 2-chloro-4-(methanesulfonamido)benzoateChlorine substitution on benzoateAntibacterial
Benzothiazole derivativesVarious substitutions on benzothiazoleAnticancer, Antibacterial
4-(benzyloxy)-2-bromobenzo[d]thiazole-6-carboxylic acidBromine substitution on benzothiazoleAntibacterial

The unique presence of both a methylsulfonyl group and a carbamoyl moiety in this compound enhances its solubility and biological activity compared to other similar compounds .

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Feasibility : Benzothiazole derivatives in demonstrate high yields (75–94%) via optimized routes, suggesting the target compound could be synthesized similarly .
  • Toxicity Data Gap : Unlike the thiadiazole analogue (–3), the target compound lacks acute toxicity data, necessitating further safety profiling.
  • Biological Activity : While benzothiazole derivatives show promise in Hsp90 inhibition, the methylsulfonyl group’s impact on activity requires experimental validation.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)benzoate?

  • Methodological Answer : Synthesis typically involves a multi-step process:

Core Formation : React 6-(methylsulfonyl)benzo[d]thiazol-2-amine with a reactive carbonyl source (e.g., phosgene or triphosgene) to form the carbamoyl intermediate .

Esterification : Couple the intermediate with methyl 4-(chlorocarbonyl)benzoate under anhydrous conditions (e.g., DCM, 0–5°C) to yield the final product.

  • Optimization : Use catalytic DMAP to enhance reaction efficiency and purity .
  • Key Characterization : Confirm structure via 1H NMR^1 \text{H NMR} (e.g., aromatic proton integration at δ 7.8–8.3 ppm) and LC-MS to verify molecular weight .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and EN 166-certified safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Handle in a BS-approved fume cupboard due to acute inhalation toxicity (Category 4, H332) .
  • Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to avoid decomposition .
  • Spill Management : Absorb with sand/vermiculite and dispose via hazardous waste protocols .

Q. How should researchers characterize the purity and stability of this compound?

  • Methodological Answer :
  • Purity Assessment :
  • HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA; λ = 254 nm) to achieve ≥95% purity .
  • TGA/DSC : Determine thermal stability (decomposition >200°C suggests suitability for high-temperature applications) .
  • Stability Testing :
  • Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via 1H NMR^1 \text{H NMR} for ester hydrolysis or sulfonyl group degradation .

Advanced Research Questions

Q. How does the methylsulfonyl substituent influence bioactivity compared to analogs (e.g., methylthio or methoxy derivatives)?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
SubstituentElectronic EffectsSolubility (LogP)Bioactivity (IC50_{50} vs. Target X)
–SO2_2MeStrong electron-withdrawingLogP = 2.112 nM (enhanced enzyme inhibition)
–SMeElectron-donatingLogP = 3.445 nM (reduced potency)
–OMeModerate EWGLogP = 2.828 nM
  • Mechanistic Insight : The sulfonyl group increases binding affinity via hydrogen bonding with catalytic lysine residues (confirmed by molecular docking) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. therapeutic efficacy)?

  • Methodological Answer :
  • Standardized Assays : Re-evaluate activity using identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay at 48 hr incubation) .
  • Dose-Response Analysis : Perform EC50_{50}/IC50_{50} titrations (0.1–100 µM) to identify off-target effects at higher concentrations .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., methylsulfonyl vs. sulfonamide derivatives) to isolate substituent-specific effects .

Q. What computational strategies are effective for predicting this compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :
  • In Silico Tools :

ADMET Prediction : Use SwissADME to estimate LogP (2.1), topological PSA (89 Ų), and BBB permeability (low) .

Molecular Dynamics (MD) : Simulate binding to human serum albumin (HSA) to predict plasma protein binding (>90%) .

  • Validation : Compare computational results with experimental data (e.g., microsomal stability assays in rat liver microsomes) .

Q. What experimental designs are optimal for studying its interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :
  • Binding Assays :
  • SPR : Immobilize target protein on a CM5 chip and measure real-time binding kinetics (konk_{\text{on}}, koffk_{\text{off}}) at concentrations 1–1000 nM .
  • ITC : Titrate compound into protein solution (e.g., 20 µM kinase) to determine ΔH and KdK_d .
  • Functional Assays : Use luciferase-based reporter systems (e.g., NF-κB inhibition in HEK293 cells) to quantify pathway modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.